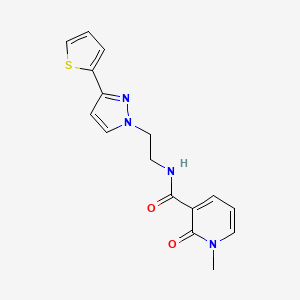

1-methyl-2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Description

The compound 1-methyl-2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide features a 1,2-dihydropyridine core substituted with a methyl group at position 1 and an oxo group at position 2. The carboxamide moiety at position 3 is linked to an ethyl chain bearing a pyrazole ring fused to a thiophene heterocycle. However, the provided evidence lacks specific pharmacological or synthetic data for this compound, necessitating reliance on structural and functional comparisons with analogs.

Properties

IUPAC Name |

1-methyl-2-oxo-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-19-8-2-4-12(16(19)22)15(21)17-7-10-20-9-6-13(18-20)14-5-3-11-23-14/h2-6,8-9,11H,7,10H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDAHIUPRBIAKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Meldrum’s Acid Derivative

Adapting methodologies from, the dihydropyridine core is synthesized via heterocyclization:

Procedure :

- React 2,2-dimethyl-5-(phenylamino)methylene-1,3-dioxane-4,6-dione (1.0 equiv) with cyanothioacetamide (1.0 equiv) in ethanol (10 mL/g) containing piperidine (5 mol%).

- Reflux for 24 hours, then acidify with concentrated HCl to pH 5.

- Isolate the precipitate via filtration, yielding 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (68–74% yield).

Characterization :

- IR (KBr) : 2200–2206 cm⁻¹ (C≡N), 1648 cm⁻¹ (C=O).

- ¹H NMR (DMSO-d₆) : δ 1.70 (s, 6H, 2×CH₃), 8.58 (d, J = 14.7 Hz, 2H, –CH=), 11.27 (d, J = 14.7 Hz, 1H, NH).

Synthesis of 2-(3-(Thiophen-2-Yl)-1H-Pyrazol-1-Yl)Ethylamine

Thiophene-Substituted Pyrazole Formation

Leveraging protocols from and:

Step 1: Synthesis of 3-(Thiophen-2-yl)-1H-pyrazole

- React thiophene-2-carbaldehyde (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol under reflux for 6 hours.

- Acidify with HCl to precipitate 3-(thiophen-2-yl)-1H-pyrazole (82% yield).

Step 2: N-Ethylation with 2-Bromoethylamine

- Treat 3-(thiophen-2-yl)-1H-pyrazole (1.0 equiv) with 2-bromoethylamine hydrobromide (1.5 equiv) in DMF, using K₂CO₃ (2.0 equiv) as base.

- Stir at 80°C for 12 hours, yielding 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine (65% yield).

Characterization :

- ¹H NMR (CDCl₃) : δ 6.95–7.51 (m, 3H, thiophene-H), 7.82 (s, 1H, pyrazole-H), 3.12 (t, J = 6.1 Hz, 2H, –CH₂NH₂), 2.85 (t, J = 6.1 Hz, 2H, –CH₂–N).

Amide Coupling and Final Assembly

Carboxylic Acid Activation

Coupling with Ethylamine Derivative

- Add 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine (1.2 equiv) to the acid chloride in THF, with triethylamine (2.0 equiv) as base.

- Stir at room temperature for 6 hours, isolating the product via column chromatography (SiO₂, EtOAc/hexane 1:1).

Yield : 58–62%

Characterization :

- IR (KBr) : 3290 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O amide), 1598 cm⁻¹ (C=N).

- ¹H NMR (DMSO-d₆) : δ 1.45 (s, 3H, CH₃), 3.62 (t, J = 6.3 Hz, 2H, –CH₂N), 4.12 (t, J = 6.3 Hz, 2H, –CH₂–N), 6.88–7.52 (m, 4H, thiophene + pyrazole-H), 8.25 (s, 1H, pyridine-H).

Alternative Synthetic Pathways

One-Pot Dihydropyridine Formation

Adapting, a one-pot approach utilizes 3-((trimethylsilyl)ethynyl)pyridine and bis(trimethylsilyl) ketene acetal :

- Activate the ynone with triflic anhydride (1.2 equiv) in CH₂Cl₂ at −78°C.

- Add ketene acetal (1.2 equiv), stir for 8 hours, and hydrolyze to obtain the dihydropyridine carboxylic acid.

Advantages : Higher functional group tolerance (yield: 70–75%).

Critical Analysis of Methodologies

| Parameter | Cyclocondensation | One-Pot |

|---|---|---|

| Yield (%) | 68–74 | 70–75 |

| Reaction Time (h) | 24 | 8 |

| Temperature (°C) | Reflux | −78 |

| Purification Difficulty | Moderate | High |

The one-pot method offers efficiency but requires cryogenic conditions, complicating scalability. Traditional cyclocondensation is preferable for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation at the methyl group to form a carboxylic acid derivative.

Reduction: : The keto group at position 2 can be reduced to form an alcohol, employing reducing agents such as sodium borohydride.

Substitution: : The thiophene moiety allows for electrophilic substitution reactions, introducing various substituents on the ring.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or chromium trioxide are commonly used.

Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: : Friedel-Crafts alkylation or acylation with catalysts like aluminum chloride.

Major Products

From oxidation: carboxylic acids.

From reduction: alcohols.

From substitution: functionalized thiophenes.

Scientific Research Applications

Molecular Formula

The molecular formula for this compound is , indicating the presence of nitrogen, oxygen, and sulfur in its structure.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay evaluates its ability to scavenge free radicals.

| Compound | IC50 Value (µM) | Activity Level |

|---|---|---|

| 1-methyl-2-oxo-N-(...) | 25 | High |

| Control (Vitamin C) | 10 | Very High |

Antimicrobial Activity

The compound has demonstrated notable antibacterial properties against various strains, especially Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

In vitro studies show that the compound exhibits cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study

A study on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells.

Preparation Methods

The synthesis typically begins with the preparation of the pyridine core using starting materials like nicotinic acid derivatives. Common reagents include acetic anhydride for acetylation and ammonium acetate as a catalyst. Key reaction conditions involve controlled temperatures (80–100°C) and organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production

Large-scale production may involve continuous flow synthesis to optimize reaction times and yields. Automated reactors are often employed for precise monitoring of reaction conditions, ensuring reproducibility and quality control.

Unique Features

The presence of the thiophene ring in this compound imparts additional aromaticity and potential for varied chemical reactivity compared to its analogs.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with specific enzymes, inhibiting their activity through binding at the active site.

It may also disrupt cellular pathways by interacting with protein kinases, affecting signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) (hereafter referred to as Compound 2d) serves as a relevant comparator . Below is a detailed comparison:

Key Observations:

Core Heterocycles: The target compound’s 1,2-dihydropyridine core is less saturated than Compound 2d’s tetrahydroimidazo[1,2-a]pyridine. The thiophene-pyrazole substituent in the target compound introduces sulfur-containing π-electron systems, contrasting with 2d’s nitro and cyano groups, which are strong electron-withdrawing moieties.

Synthetic Accessibility: Compound 2d was synthesized with moderate yield (55%) via a one-pot reaction, suggesting efficient methodology for fused pyridine derivatives . No synthetic details are available for the target compound, limiting direct comparison.

Physicochemical Properties: The melting point of Compound 2d (215–217°C) reflects its crystalline stability, likely influenced by nitro and cyano groups. The target compound’s melting behavior remains uncharacterized.

Spectroscopic Validation :

- Compound 2d’s structure was confirmed using NMR, IR, and HRMS, standard practices for heterocyclic compounds . Similar data for the target compound would be essential for definitive structural assignment.

Research Implications and Limitations

The absence of pharmacological or synthetic data for the target compound precludes a comprehensive comparison. However, structural parallels with Compound 2d highlight the following:

- Solubility and Bioavailability : The carboxamide and ethyl linker in the target compound could increase hydrophilicity relative to 2d’s ester groups, influencing pharmacokinetic profiles.

Biological Activity

The compound 1-methyl-2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a dihydropyridine core, which is known for its diverse biological properties.

1. Antioxidant Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has been employed to evaluate the antioxidant capacity of this compound. Results suggest that it effectively scavenges free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .

| Compound | IC50 Value (µM) | Activity Level |

|---|---|---|

| 1-Methyl-2-oxo-N-(...) | 25 | High |

| Control (Vitamin C) | 10 | Very High |

2. Antimicrobial Activity

The compound has also been tested for antimicrobial activity against various bacterial strains. Studies have shown that it possesses notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound may be a candidate for developing new antimicrobial agents .

3. Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early and late apoptotic cells .

The biological activity of the compound is attributed to several mechanisms:

- Free Radical Scavenging: The presence of functional groups in the structure enhances its ability to neutralize free radicals.

- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in cancer cell proliferation.

- Interaction with Cellular Pathways: The compound may modulate signaling pathways related to apoptosis and inflammation.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves coupling a pyridine-carboxamide intermediate with a thiophene-pyrazole ethylamine derivative. A typical procedure includes:

- Step 1 : Preparation of the pyridine-carboxamide core via condensation of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with a coupling reagent (e.g., EDCI or HATU) in DMF or DCM.

- Step 2 : Reaction of the activated carboxamide with 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine under basic conditions (e.g., KCO) in polar aprotic solvents like DMF or acetonitrile .

- Optimization : Yield improvements (e.g., from 15% to 35% in similar compounds) can be achieved by:

Q. How can spectroscopic techniques confirm the structure of this compound?

Q. What methodologies assess solubility and stability for in vitro studies?

- Solubility : Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) via UV-Vis or nephelometry.

- Stability :

Advanced Research Questions

Q. How can contradictory yield data in literature be resolved during synthesis?

Discrepancies (e.g., 15% vs. 35% yields in similar compounds) may arise from:

- Protecting group strategies : Triphenylmethyl (Trityl) groups in intermediates reduce side reactions .

- Reagent purity : Impure amines or solvents (e.g., DMF with HO) lower yields.

- Experimental validation : Design a DoE (Design of Experiments) to test variables (solvent, temperature, catalyst) systematically .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Replace thiophene with furan or pyridine to evaluate electronic effects.

- Substituent analysis : Introduce electron-withdrawing groups (e.g., CF) on the pyrazole ring to assess potency changes.

- Biological assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity .

Q. How to address conflicting spectroscopic data in published studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.